8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dichlorobenzenesulfonyl group, a pyridin-2-yloxy group, and an azabicyclo[3.2.1]octane framework. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves multiple steps, including substitution, acylation, cyclization, and acidification reactions The synthetic route typically starts with the preparation of the azabicyclo[32Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing advanced techniques such as flow microreactors for efficient synthesis .
Chemical Reactions Analysis
8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yloxy group, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives and sulfonyl-containing molecules. Compared to these compounds, 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane exhibits unique reactivity patterns and biological activities due to the presence of both the dichlorobenzenesulfonyl and pyridin-2-yloxy groups . This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
8-(2,5-dichlorophenyl)sulfonyl-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-12-4-7-16(20)17(9-12)26(23,24)22-13-5-6-14(22)11-15(10-13)25-18-3-1-2-8-21-18/h1-4,7-9,13-15H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPKVOYKAKSHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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